molecular formula C19H19N3O3 B5335423 N-[1-(2-hydroxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

N-[1-(2-hydroxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B5335423
M. Wt: 337.4 g/mol
InChI Key: GXBZBMIFHNTRDL-UHFFFAOYSA-N
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Description

N-[1-(2-hydroxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide, commonly known as HET0016, is a selective inhibitor of 20-HETE synthesis. It is a potent and specific inhibitor of CYP4A and CYP4F isoforms that are responsible for 20-HETE synthesis. HET0016 has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Mechanism of Action

HET0016 inhibits the synthesis of 20-HETE, which is a potent vasoconstrictor and pro-inflammatory mediator. 20-HETE is synthesized by CYP4A and CYP4F isoforms, which are inhibited by HET0016. By inhibiting the synthesis of 20-HETE, HET0016 regulates blood pressure, inflammation, and angiogenesis.
Biochemical and Physiological Effects:
HET0016 has been shown to have significant effects on various physiological processes. It has been found to regulate blood pressure by inhibiting the vasoconstrictor effect of 20-HETE. HET0016 has also been shown to have anti-inflammatory effects by inhibiting the synthesis of pro-inflammatory mediators. It has been found to have a neuroprotective effect in various neurological disorders.

Advantages and Limitations for Lab Experiments

HET0016 has several advantages for lab experiments. It is a potent and specific inhibitor of CYP4A and CYP4F isoforms, which makes it an ideal tool for studying the role of 20-HETE in various physiological processes. However, HET0016 has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

Several future directions can be explored for the use of HET0016 in various diseases. It can be used as a potential therapeutic agent for the treatment of hypertension, inflammation, and cancer. HET0016 can also be explored for its neuroprotective effects in various neurological disorders. Further studies are needed to explore the potential of HET0016 as a therapeutic agent in various diseases.

Synthesis Methods

HET0016 can be synthesized by the reaction of 2-(2-hydroxyphenyl) ethylamine with 1-(chloromethyl)-4-phenoxymethyl-1H-pyrazole-3-carboxylic acid in the presence of a base. The reaction results in the formation of HET0016 as a white solid.

Scientific Research Applications

HET0016 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have a significant role in regulating blood pressure, inflammation, and angiogenesis. HET0016 has been shown to inhibit the growth of cancer cells and prevent tumor angiogenesis. It has also been found to have a neuroprotective effect in various neurological disorders.

Properties

IUPAC Name

N-[1-(2-hydroxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13(16-9-5-6-10-18(16)23)20-19(24)17-11-14(21-22-17)12-25-15-7-3-2-4-8-15/h2-11,13,23H,12H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBZBMIFHNTRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1O)NC(=O)C2=NNC(=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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